L-leucine N-phenethylamide

Description

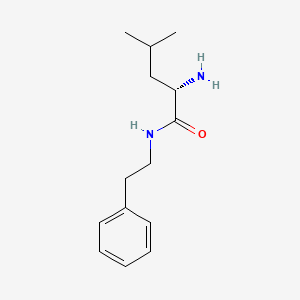

L-Leucine N-phenethylamide is a modified amino acid derivative where the α-amino group of L-leucine is substituted with a phenethylamide moiety. This structural modification introduces a hydrophobic aromatic group (phenethyl) to the leucine backbone, altering its physicochemical properties and biological interactions. Phenethylamide derivatives are often explored in peptide synthesis, enzyme inhibition, and as pharmacokinetic modulators due to their enhanced lipophilicity and tailored interactions with biological targets.

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

(2S)-2-amino-4-methyl-N-(2-phenylethyl)pentanamide |

InChI |

InChI=1S/C14H22N2O/c1-11(2)10-13(15)14(17)16-9-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10,15H2,1-2H3,(H,16,17)/t13-/m0/s1 |

InChI Key |

XTVMZZSWRGAPKM-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCC1=CC=CC=C1)N |

Canonical SMILES |

CC(C)CC(C(=O)NCCC1=CC=CC=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Acetyl-L-Leucine

- Structural Difference: Replacement of the α-amino group with an acetyl moiety.

- Physicochemical Properties :

- Biological Transport: Switches transporter affinity from the L-amino acid transporter (LAT) to organic anion transporters (OAT), altering absorption and bioavailability .

- Applications : Used in pharmaceuticals to enhance metabolic stability and membrane permeability.

L-Leucine β-Naphthylamide

- Structural Difference : Substitution with a β-naphthylamide group (bulky aromatic system).

- Physicochemical Properties :

- Applications :

L-Leucine 7-Amido-4-Methylcoumarin Hydrochloride

- Structural Difference : Incorporation of a fluorescent coumarin moiety.

- Physicochemical Properties :

- Applications : Fluorescent probes for real-time monitoring of enzymatic activity.

L-Leucine Chloromethyl Ketone Hydrochloride

- Structural Difference : Addition of a reactive chloromethyl ketone group.

- Physicochemical Properties :

- Applications : Irreversible enzyme inhibitor in proteomics and drug discovery .

Comparative Data Table

*Estimated based on substituent hydrophobicity.

Key Research Findings

- Transport Mechanism Modulation : N-Acetylation redirects leucine derivatives from LAT to OAT transporters, significantly impacting oral bioavailability .

- Hydrophobicity-Driven Applications : Bulky aromatic groups (e.g., β-naphthyl, coumarin) enhance membrane permeability but reduce aqueous solubility, favoring niche applications like enzymatic assays .

- Functional Group Reactivity : Electrophilic modifications (e.g., chloromethyl ketone) enable covalent target engagement, critical for irreversible enzyme inhibitors .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity and structural integrity of L-leucine N-phenethylamide in synthetic batches?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and confirm structural identity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Validate methods against standard reference materials . For enzymatic analogs like L-leucine dehydrogenase, ensure activity assays (e.g., NADH generation) align with enzymatic reaction parameters (pH, temperature) .

Q. How should researchers design a reproducible synthesis protocol for this compound?

- Methodological Answer : Follow IUPAC nomenclature and reaction optimization principles. Document stoichiometric ratios, solvent systems (e.g., DMF for peptide coupling), and purification steps (e.g., column chromatography). Include kinetic data (reaction time, yield) and validate reproducibility across ≥3 independent trials. Reference NIH preclinical guidelines for experimental transparency .

Q. What literature review strategies are critical to identifying gaps in L-leucine-derived amide research?

- Methodological Answer : Prioritize primary sources (peer-reviewed journals, patents) over reviews. Use databases like PubMed and Chemotion for chemical datasets. Cross-reference synthesis methods (e.g., enzymatic vs. chemical routes) and highlight discrepancies in reported yields or bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). For example, enzymatic activity of L-leucine dehydrogenase varies with cofactors (NAD+ vs. NADH) and substrate specificity . Apply statistical tools (ANOVA, regression) to assess data variability and validate findings via independent replication .

Q. What experimental strategies optimize the enzymatic synthesis of L-leucine derivatives compared to traditional chemical methods?

- Methodological Answer : Compare kinetic parameters (Km, Vmax) of enzymatic routes (e.g., L-leucine dehydrogenase) with chemical coupling efficiency. For instance, enzymatic catalysis may offer higher stereoselectivity but require cofactor regeneration systems . Use metabolic engineering to enhance yield in recombinant strains .

Q. How should researchers address ethical and methodological challenges in preclinical studies involving this compound?

- Methodological Answer : Adhere to NIH guidelines for animal studies, including sample size justification (power analysis) and randomization protocols. For in vitro work, validate cytotoxicity thresholds using dose-response curves (IC50) and include positive/negative controls .

Data Management and Publication

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) principles apply to sharing this compound research data?

- Methodological Answer : Deposit raw NMR/MS spectra in repositories like Chemotion or RADAR4Chem. Annotate datasets with metadata (e.g., CAS 2566-39-4 for analogs) and cite using DOI. Use ELNs (Electronic Lab Notebooks) for traceability .

Q. How can researchers ensure compliance with journal-specific formatting for manuscripts on peptide-based compounds?

- Methodological Answer : Follow journal checklists (e.g., Pharmaceutical Research) for abstract structure, keyword indexing (e.g., "metabolic engineering," "biocatalysis"), and experimental reproducibility statements. Include ethical approval codes for preclinical data .

Tables for Key Comparisons

| Analytical Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| HPLC-UV | Purity assessment | Column: C18, λ = 254 nm | |

| NMR (1H/13C) | Structural confirmation | Solvent: DMSO-d6, δ (ppm) alignment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.